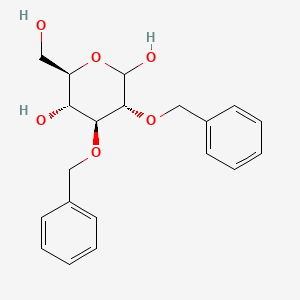

2,3-DI-O-Benzyl-D-glucopyranose

Descripción general

Descripción

2,3-DI-O-Benzyl-D-glucopyranose is a derivative of D-glucose, where the hydroxyl groups at positions 2 and 3 are protected by benzyl groups. This compound is often used in carbohydrate chemistry as a building block for more complex molecules due to its stability and reactivity.

Mecanismo De Acción

Target of Action

Similar compounds are known to be used for glucosylation reactions , suggesting that the targets could be enzymes or proteins involved in these processes.

Mode of Action

2,3-DI-O-Benzyl-D-glucopyranose is a protected carbohydrate hemiacetal . It can be converted into glycosyl donors or used directly as donors . It can also serve as a substrate for nucleophilic addition reactions . The benzyl groups protect the anomeric position during the introduction of benzyl ethers .

Biochemical Pathways

It’s known that it plays a role in glucosylation reactions , which are crucial in various biological processes, including protein folding and cellular signaling.

Result of Action

Given its role in glucosylation reactions , it may influence the function of proteins and other molecules that undergo glucosylation.

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 2,3-DI-O-Benzyl-D-glucopyranose typically involves the protection of the hydroxyl groups on D-glucose. One common method is the benzylation of D-glucose using benzyl chloride in the presence of a base such as sodium hydride or potassium carbonate. The reaction is usually carried out in an aprotic solvent like dimethylformamide (DMF) or tetrahydrofuran (THF) at elevated temperatures .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve large-scale benzylation reactions under controlled conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems could enhance efficiency and scalability.

Análisis De Reacciones Químicas

Types of Reactions

2,3-DI-O-Benzyl-D-glucopyranose can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding carboxylic acids or aldehydes.

Reduction: Reduction reactions can remove the benzyl protecting groups, yielding the original hydroxyl groups.

Substitution: The benzyl groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) is often employed to remove benzyl groups.

Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium azide (NaN3) or thiolates.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield carboxylic acids, while reduction can regenerate the original hydroxyl groups.

Aplicaciones Científicas De Investigación

Synthesis in Organic Chemistry

1.1. Glycosylation Reactions

2,3-Di-O-benzyl-D-glucopyranose serves as a glycosyl donor in various glycosylation reactions. It has been utilized to synthesize complex carbohydrates through stereoselective reactions. For instance, the compound can react with C-nucleophiles to form C-glycosides selectively, demonstrating its utility in carbohydrate chemistry . The presence of benzyl groups enhances the reactivity and selectivity of these reactions, allowing for the efficient formation of desired products.

1.2. Antitumor Activity

Recent studies have indicated that this compound exhibits antitumor properties. In a study involving galloyl glucosides, this compound was synthesized and tested for its cytotoxic effects against various cancer cell lines, including K562 and HeLa cells. The results showed significant inhibition rates, highlighting its potential as a lead compound in anticancer drug development .

Pharmaceutical Applications

2.1. Drug Development

The compound's structural characteristics make it a valuable intermediate in the synthesis of pharmaceutical agents. Its ability to form stable glycosidic bonds allows for the incorporation of bioactive moieties into drug candidates. For example, derivatives of this compound have been explored for their potential as prodrugs that enhance bioavailability and therapeutic efficacy .

2.2. Enzyme Inhibition Studies

Research has demonstrated that this compound can inhibit specific enzymes involved in metabolic pathways relevant to disease states. Its role as an enzyme inhibitor is being investigated for potential applications in treating metabolic disorders and cancers where enzyme regulation is crucial .

Case Studies and Research Findings

Comparación Con Compuestos Similares

Similar Compounds

2,3,4,6-Tetra-O-benzyl-D-glucopyranose: This compound has benzyl groups at all four hydroxyl positions, making it more protected and less reactive than 2,3-DI-O-Benzyl-D-glucopyranose.

2,3,6-Tri-O-benzyl-D-glucopyranose: Similar to this compound but with an additional benzyl group at position 6, offering different reactivity and protection patterns.

Uniqueness

This compound is unique due to its selective protection at positions 2 and 3, allowing for specific reactions at other positions while maintaining stability. This selective protection makes it a valuable intermediate in synthetic organic chemistry.

Actividad Biológica

2,3-DI-O-Benzyl-D-glucopyranose is a glycoside derivative that has garnered attention for its potential biological activities, particularly in the fields of oncology and pharmacology. This compound is synthesized through various chemical reactions and has been studied for its antitumor properties, among other pharmacological effects.

Synthesis

The synthesis of this compound typically involves acid-catalyzed hydrolysis of benzylated glucosides. For instance, one method reports the synthesis yielding a 41.2% output from the reaction of a precursor compound under specific conditions (2 N HCl at 80 °C for 16 hours) . The structural formula can be represented as follows:

Antitumor Activity

Research has demonstrated that this compound exhibits significant antitumor properties. In vitro studies have shown that it inhibits the proliferation of various cancer cell lines, including K562 (chronic myeloid leukemia), HL-60 (acute promyelocytic leukemia), and HeLa (cervical cancer) cells. The inhibition rates ranged from 64.2% to 92.9% at a concentration of 100 µg/mL , with IC50 values varying between 17.2 µM to 124.7 µM across different cell lines .

The antitumor effects are primarily attributed to the induction of apoptosis in cancer cells. Studies indicate that compounds like this compound can activate caspase-3 pathways, leading to programmed cell death . Furthermore, it has been observed to inhibit angiogenesis by blocking VEGF receptor binding, which is crucial for tumor growth and metastasis .

Other Biological Activities

In addition to its antitumor effects, this compound has been linked to several other biological activities:

- Antioxidant Properties : It exhibits free radical scavenging capabilities, which can mitigate oxidative stress in cells.

- Neuroprotective Effects : The compound may protect neuronal cells against ischemia/reperfusion injury.

- Anti-inflammatory Activity : It has shown potential in reducing inflammation markers in various studies.

- Antidiabetic Properties : Some research indicates that it may help in lowering plasma glucose levels .

Comparative Analysis with Related Compounds

The biological activity of this compound can be contrasted with other benzyl derivatives and glucosides. A summary table is provided below:

| Compound | Antitumor Activity | Mechanism of Action | Other Activities |

|---|---|---|---|

| This compound | High | Apoptosis induction (caspase-3) | Antioxidant, anti-inflammatory |

| Benzyl glucosides | Moderate | Apoptosis induction | Neuroprotective |

| Galloyl glucosides | Variable | Various (e.g., VEGF inhibition) | Antidiabetic, antioxidant |

Case Studies

- Study on Cancer Cell Lines : A study evaluated the effects of various glucoside derivatives on human cancer cell lines. It was found that this compound significantly inhibited cell proliferation and induced apoptosis through caspase activation .

- Neuroprotective Effects : Another investigation focused on the neuroprotective properties of benzylated glucosides in models of ischemic injury. The results indicated protective effects against neuronal death and improved mitochondrial function .

Propiedades

IUPAC Name |

(3R,4S,5R,6R)-6-(hydroxymethyl)-3,4-bis(phenylmethoxy)oxane-2,5-diol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H24O6/c21-11-16-17(22)18(24-12-14-7-3-1-4-8-14)19(20(23)26-16)25-13-15-9-5-2-6-10-15/h1-10,16-23H,11-13H2/t16-,17-,18+,19-,20?/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SEJPLCXOYKLKOZ-QUIYGKKVSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)COC2C(C(OC(C2OCC3=CC=CC=C3)O)CO)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C(C=C1)CO[C@H]2[C@@H]([C@H](OC([C@@H]2OCC3=CC=CC=C3)O)CO)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H24O6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20724817 | |

| Record name | 2,3-Di-O-benzyl-D-glucopyranose | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20724817 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

360.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

55286-94-7 | |

| Record name | 2,3-Di-O-benzyl-D-glucopyranose | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20724817 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Q1: What is the role of 2,3-Di-O-benzyl-D-glucopyranose in the synthesis of methylene bridged C-disaccharides?

A1: this compound serves as a crucial starting material for generating the C7-nucleophile required in the synthesis. The research specifically utilizes its 1,6-anhydro derivative, 1,6-anhydro-2,3-di-O-benzyl-D-glucopyranose (1), which upon lithiation, transforms into the C7-nucleophile (compound 6B) []. This nucleophile then reacts with specific C6-electrophiles, gluconolactone, and galactonolactone, to form the essential C-C bond needed to construct the target methylene-bridged C-disaccharides [].

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.